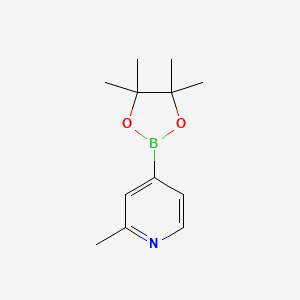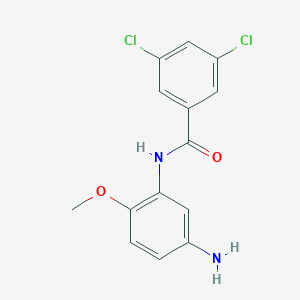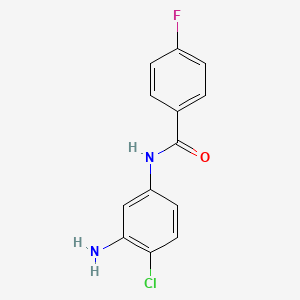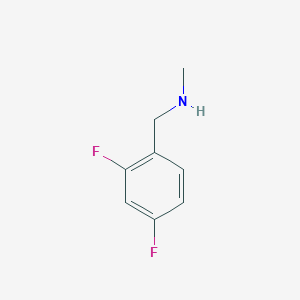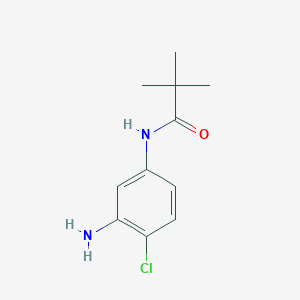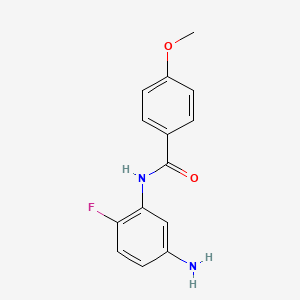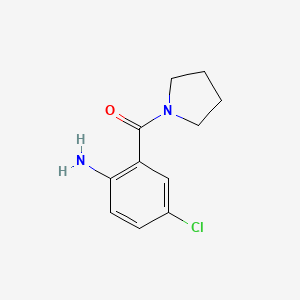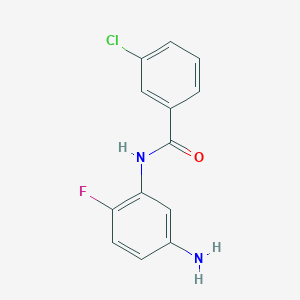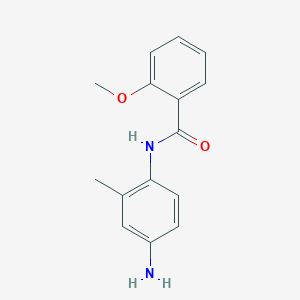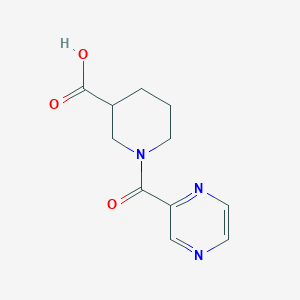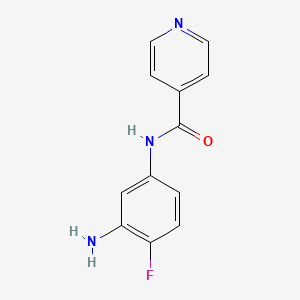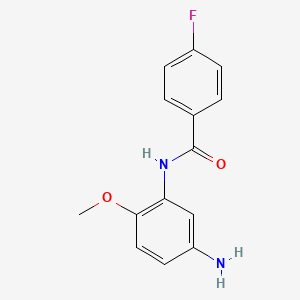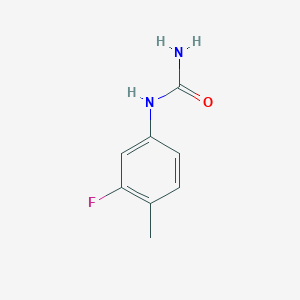
(3-fluoro-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-4-methylphenyl)urea is an organic compound with the molecular formula C8H9FN2O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-fluoro-4-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-fluoro-4-methylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylaniline with an isocyanate derivative. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and yields the desired urea derivative .
Industrial Production Methods
Industrial production of 1-(3-fluoro-4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluoro-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents or nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds .
Applications De Recherche Scientifique
(3-fluoro-4-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable compound in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)urea
- 1-(4-Fluorophenyl)urea
- 1-(3-Fluoro-4-methylphenyl)-3-(3,4,5-trimethoxybenzyl)urea
Uniqueness
(3-fluoro-4-methylphenyl)urea is unique due to the presence of both the fluorine and methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in its analogs .
Propriétés
Formule moléculaire |
C8H9FN2O |
|---|---|
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
(3-fluoro-4-methylphenyl)urea |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Clé InChI |
FIPCHQOGEGTUGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



